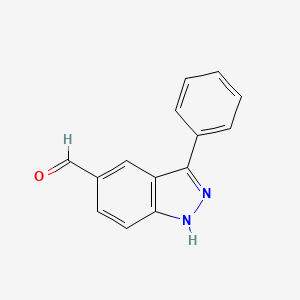
3-Phenyl-1H-indazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1H-indazole-5-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a phenyl group at the 3-position and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 2-phenylacetaldehyde in the presence of an acid catalyst can yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 3-Phenyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indazole core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 3-Phenyl-1H-indazole-5-carboxylic acid.
Reduction: 3-Phenyl-1H-indazole-5-methanol.
Substitution: Various halogenated derivatives depending on the specific substitution reaction.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.
作用機序
The biological activity of 3-Phenyl-1H-indazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
類似化合物との比較
3-Phenyl-1H-indazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.
1H-Indazole-5-carbaldehyde: Lacks the phenyl group, which can affect its overall chemical properties and applications.
3-Phenyl-1H-indazole-5-carboxylic acid:
Uniqueness: 3-Phenyl-1H-indazole-5-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
生物活性
3-Phenyl-1H-indazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C15H12N2O and a molecular weight of approximately 238.27 g/mol. The compound features an indazole core with a phenyl group at the 3-position and an aldehyde functional group at the 5-position, contributing to its unique reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological effects may stem from its ability to interact with various molecular targets. The presence of the aldehyde group could facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or receptor interactions.
Antifungal Activity Case Studies
A study evaluating the antifungal properties of several indazole derivatives highlighted the efficacy of 3-phenyl-1H-indazole derivatives against C. albicans and C. glabrata. The following table summarizes the MIC values for selected compounds:
| Compound ID | Structure Features | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |
|---|---|---|---|
| 10a | N,N-Diethylcarboxamide substituent | 0.1 | 0.5 |
| 10b | Methyl ester group | 0.5 | 2.0 |
| 10c | Carboxylic acid group | 0.25 | 1.0 |
Antimycobacterial Activity Insights
While direct studies on this compound are scarce, related indole derivatives have shown promising results against Mtb. For instance:
| Compound ID | Structure Features | MIC (µM) against Mtb |
|---|---|---|
| Indole A | Substituted indole derivative | <30 |
| Indole B | Non-toxic variant | >50 |
These findings suggest that modifications to the indazole structure can significantly impact its antimycobacterial activity.
特性
IUPAC Name |
3-phenyl-1H-indazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-10-6-7-13-12(8-10)14(16-15-13)11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIZPGDPFGXBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













